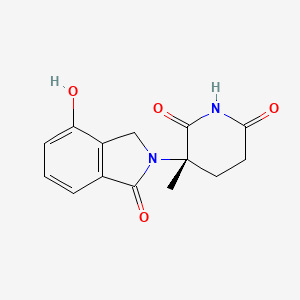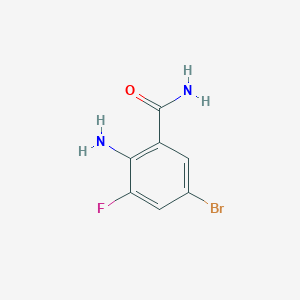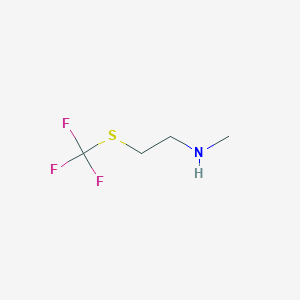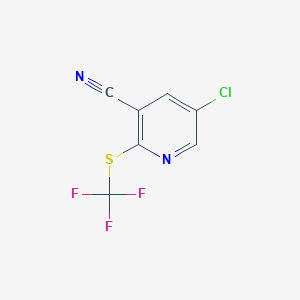![molecular formula C10H7NO3 B11757786 [1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heterocyclic compound that features a fused dioxolo ring and a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate, which leads to the formation of the dioxolo-quinoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,3]dioxolo[4,5-h]quinolin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an antibacterial and antifungal agent. It can inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial drugs .
Medicine
In medicine, this compound derivatives are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit the proliferation of tumors .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby interfering with DNA replication and transcription . Additionally, it can act as an apoptosis inducer by triggering programmed cell death pathways in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Oxolinic Acid: A quinolinemonocarboxylic acid with a dioxolo ring fused at the 5- and 6-positions.
Uniqueness
What sets [1,3]dioxolo[4,5-h]quinolin-8(9H)-one apart from similar compounds is its specific arrangement of the dioxolo ring and the quinoline core, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential modifications to enhance its efficacy in various fields.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
9H-[1,3]dioxolo[4,5-h]quinolin-8-one |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4H,5H2,(H,11,12) |
Clave InChI |
CQARNQGPINVKMX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2)C=CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)


![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)


![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
